2-(5-nitro-1H-indol-3-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289703 | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-13-2 | |
| Record name | 5-Nitro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile (CAS No. 6952-13-2). This document collates available data on its physical and chemical characteristics, alongside a plausible synthetic route. All quantitative data is presented in structured tables for clarity. Due to a lack of published research on the specific biological activity of this compound, a discussion of related compounds is provided to infer potential areas of investigation.
Chemical and Physical Properties
This compound is a yellow solid.[1][2] While a comprehensive experimental characterization is not widely available in the public domain, key properties have been collated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O₂ | [3] |
| Molecular Weight | 201.18 g/mol | [3] |
| CAS Number | 6952-13-2 | [1][2] |
| Appearance | Yellow Solid | [1][2] |
| Melting Point | 187-189 °C | [1][2] |
| Boiling Point | 238.5 °C | [1][2] |
| Solubility | Data not available |
Note on Boiling Point: The reported boiling point of 238.5 °C may be at reduced pressure. Further experimental verification is required to determine the boiling point at standard atmospheric pressure.
Spectral Data
While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, HPLC, LC-MS, and UPLC for this compound, this data is not publicly available in the searched literature.[4]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and effective one-pot method for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported and can be adapted for this specific compound.[5] The synthesis would likely proceed from 5-nitroindole-3-carboxaldehyde.
Proposed Experimental Protocol (Adapted)
This protocol is based on a general method for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes and should be optimized for the specific substrate.
Materials:
-
5-nitroindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Sodium cyanide (NaCN)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-nitroindole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) and stir at room temperature for 1 hour.
-
Add sodium cyanide (10 molar equivalents) to the reaction mixture.
-
Reflux the mixture at 100 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, add brine and extract the product with a mixture of methanol and chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent to obtain this compound.
Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Reactivity and Potential Biological Activity
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the indole ring, the nitro group, and the acetonitrile moiety.
-
Nitro Group: The nitro group is an electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution. It can be reduced to an amino group, which could serve as a handle for further functionalization. The reduction of a nitro group can sometimes lead to the formation of reactive intermediates that may exhibit biological activity.[6]
-
Indole NH: The nitrogen of the indole ring can be deprotonated with a suitable base and alkylated or acylated.
-
Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Inferred Biological Activity
As of the date of this report, no specific biological activities or signaling pathway involvements for this compound have been documented in the scientific literature. However, the biological activities of related compounds can provide insights into its potential pharmacological profile.
-
Nitro-containing Compounds: Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The biological effects of many nitro compounds are related to the bioreduction of the nitro group.[8]
-
Indole-3-acetonitrile (IAN): The parent compound, indole-3-acetonitrile, is a naturally occurring plant growth hormone.[9] Recent studies have explored its potential therapeutic applications. For instance, IAN has been shown to exhibit broad-spectrum antiviral activity, including against SARS-CoV-2, by promoting the host interferon signaling pathway.[10] It has also been investigated for its effects on neuroblastoma cells and its potential interaction with the serotonin and dopamine pathways.[3][11] Furthermore, some 2-aryl-2-(3-indolyl)acetohydroxamic acids have demonstrated cytotoxic activity against cancer cell lines.[12]
Given the known activities of these related structures, this compound could be a candidate for investigation in antiviral, anticancer, and neurological research.
Logical Relationships and Experimental Workflows
Due to the absence of specific published experimental studies on the biological activity of this compound, diagrams of signaling pathways or detailed experimental workflows cannot be provided at this time. A logical workflow for the initial investigation of this compound is proposed below.
Caption: Proposed workflow for the investigation of this compound.
Conclusion
This compound is a readily characterizable small molecule with potential for further investigation. While its fundamental chemical and physical properties are partially documented, a significant opportunity exists for comprehensive experimental validation and exploration of its biological activities. Based on the known pharmacology of related nitro- and indole-containing compounds, future research into its antiviral, antimicrobial, and anticancer properties is warranted. The proposed synthetic route and investigational workflow provide a framework for such future studies.
References
- 1. 6952-13-2 5-NITRO-3-INDOLYLACETONITRILE [chemsigma.com]
- 2. 6952-13-2 5-NITRO-3-INDOLYLACETONITRILE [chemsigma.com]
- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6952-13-2|this compound| Ambeed [ambeed.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile | 120627-50-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Structure and synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 2-(5-nitro-1H-indol-3-yl)acetonitrile. The document details experimental protocols, summarizes key data, and visualizes synthetic and signaling pathways.
Structure and Properties
This compound is an indole derivative characterized by a nitro group at the 5-position of the indole ring and an acetonitrile group at the 3-position. The presence of the electron-withdrawing nitro group and the versatile nitrile functionality make it a compound of interest in medicinal chemistry and drug development.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₇N₃O₂
-
Molecular Weight: 201.18 g/mol
-
CAS Number: 6952-13-2[1]
Table 1: Physicochemical Properties of Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 140-142 | Yellow solid |
| 5-Nitroindole-3-carboxaldehyde | C₉H₆N₂O₃ | 190.16 | 109-111 | Yellow amorphous solid[2] |
Table 2: Predicted and Analogous Spectral Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |
| This compound (Predicted) | δ ~8.7 (s, 1H), ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.4 (s, 1H), ~4.0 (s, 2H) | δ ~142, ~139, ~128, ~125, ~118, ~117, ~112, ~105, ~15 | ν ~3300 (N-H), ~2250 (C≡N), ~1520 & ~1340 (NO₂) |
| 5-Nitroindole-3-carboxaldehyde[2] | 9.64 (s, 1H), 8.69 (d, J=7.8 Hz, 1H), 7.73 (m, 2H), 7.18 (d, J=6 Hz, 1H), 2.50–2.62 (br, 1H) | 183.97, 138.90, 118.13, 117.38, 111.91 | Not specified |
| Indole-3-acetonitrile[3] | 7.62-7.51 (m, 2H), 7.38-7.10 (m, 3H), 3.78 (s, 2H), 8.2 (br s, 1H) | 136.1, 127.2, 124.4, 122.3, 120.0, 118.5, 111.3, 107.5, 15.1 | Not specified |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from indole. The most common route involves the nitration of indole to form 5-nitroindole, followed by a Mannich reaction to yield 5-nitrogramine, and subsequent displacement of the dimethylamino group with cyanide.
Experimental Protocols
Step 1: Synthesis of 5-Nitroindole
-
Reaction: Electrophilic nitration of indole.
-
Reagents: Indole, nitric acid, sulfuric acid.
-
Procedure:
-
To a stirred solution of indole in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).
-
The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
The precipitated product, 5-nitroindole, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Step 2: Synthesis of 5-Nitro-3-(dimethylaminomethyl)indole (5-Nitro-gramine)
-
Reaction: Mannich reaction of 5-nitroindole.
-
Reagents: 5-Nitroindole, formaldehyde, dimethylamine.
-
Procedure:
-
A mixture of 5-nitroindole, aqueous formaldehyde, and aqueous dimethylamine is prepared in a suitable solvent such as acetic acid or ethanol.
-
The mixture is stirred at room temperature or gently heated for several hours.
-
The reaction is then cooled, and the product is precipitated by the addition of a base.
-
The solid 5-nitrogramine is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of this compound
-
Reaction: Nucleophilic substitution of the dimethylamino group of 5-nitrogramine with cyanide.
-
Reagents: 5-Nitro-3-(dimethylaminomethyl)indole, sodium cyanide or potassium cyanide.
-
Procedure:
-
5-Nitro-gramine is dissolved in a suitable solvent, such as a mixture of methanol and formamide.
-
Sodium cyanide (or potassium cyanide) is added to the solution.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Biological Activity and Signaling Pathways
Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[2][4] Their mechanism of action is often attributed to their ability to interact with and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes, such as c-Myc.[2][4]
The c-Myc proto-oncogene is a crucial regulator of cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Stabilization of this G4 structure by small molecules can inhibit the transcription of the c-Myc gene, leading to a decrease in c-Myc protein levels and subsequent suppression of tumor cell growth.[4][5][6][7]
5-nitroindole derivatives have been identified as effective c-Myc G-quadruplex binders.[2][4] The binding of these compounds to the G4 structure in the c-Myc promoter leads to the downregulation of c-Myc expression, cell cycle arrest, and the induction of apoptosis in cancer cells.[2][4] This targeted approach presents a promising strategy for the development of novel anticancer therapeutics.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic route via 5-nitrogramine is a feasible approach for its preparation. The potential of this and related 5-nitroindole compounds to modulate the c-Myc signaling pathway by stabilizing G-quadruplex structures highlights a key area for future research and drug discovery efforts. Further investigation into the specific biological activities and optimization of the synthetic protocols are warranted to fully explore the therapeutic potential of this compound.
References
- 1. CAS 6952-13-2 | this compound - Synblock [synblock.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeted Downregulation of MYC through G-quadruplex Stabilization by DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-nitro-1H-indol-3-yl)acetonitrile is a heterocyclic organic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. The presence of a nitro group at the 5-position of the indole ring and a nitrile group in the side chain at the 3-position suggests potential for diverse chemical reactivity and biological activity. This document provides a comprehensive overview of the available physical, chemical, and potential biological characteristics of this compound, intended to support research and development efforts.
Chemical and Physical Characteristics
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values may be predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 6952-13-2 | [1][2] |
| Molecular Formula | C₁₀H₇N₃O₂ | N/A |
| Molecular Weight | 201.18 g/mol | N/A |
| Appearance | Yellow Solid | [2] |
| Melting Point | 187-189 °C | [2] |
| Boiling Point | 238.5 °C (Predicted or at reduced pressure) | [2] |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and acetone based on its structure. | N/A |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the known spectra of related indole derivatives, the following characteristic signals can be anticipated. Researchers should perform their own spectral analysis for definitive characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic shifts influenced by the electron-withdrawing nitro group. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group is also expected. The aromatic region would likely show complex splitting patterns. |
| ¹³C NMR | Resonances for the ten carbon atoms, including the indole ring carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be significantly affected by the nitro substituent. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 201.18. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the acetonitrile side chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C≡N stretch of the nitrile, and symmetric and asymmetric stretches of the nitro group. |
Experimental Protocols
Hypothetical Synthesis of this compound
This proposed workflow starts from the commercially available 5-nitroindole.
References
An In-Depth Technical Guide to the Synthesis of 5-Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole is a critical heterocyclic organic compound, distinguished by an indole ring functionalized with a nitro group at the 5-position. This structure imparts a unique reactivity profile, establishing it as an invaluable building block in organic synthesis.[1] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including treatments for cancer and viral infections.[2][3][4] Furthermore, its applications extend to agrochemicals, dyes, and specialty polymers, highlighting its industrial versatility.[1] The ability to efficiently reduce the nitro group to a primary amine allows for extensive functionalization, making 5-nitroindole a versatile precursor for complex molecular architectures.[1]
This technical guide provides a comprehensive review of the principal synthetic methodologies for 5-nitroindole, detailing experimental protocols for key reactions and presenting quantitative data to facilitate comparison. It covers classical routes such as the Fischer and Reissert syntheses, modern catalytic methods, and strategies for the further functionalization of the 5-nitroindole core.
Chapter 1: Classical Synthetic Routes
Classical methods remain fundamental to indole synthesis, leveraging well-established reactions that form the indole nucleus from acyclic precursors.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring. The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 5-nitroindoles, the reaction typically starts with p-nitrophenylhydrazine.
The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[5][5]-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic indole ring.
Figure 1. Logical workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-nitroindole [6]
An improved Fischer synthesis utilizes phosphoric acid with simultaneous extraction of the product into toluene.
-
A mixture of 4-nitrophenylhydrazone of propionaldehyde (20.7 g, 0.1 mol), 85% H₃PO₄ (150 ml), and toluene (500 ml) is vigorously stirred at 90-100°C for 2 hours.
-
The reddish toluene phase is separated. Fresh toluene (500 ml) is added to the acid phase, and stirring at 90-100°C is continued for another 4 hours.
-
This extraction is repeated a third time for 4 hours.
-
The combined toluene extracts are dried (Na₂CO₃), and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from hexane/EtOH to yield the final product.
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenylhydrazone of propionaldehyde | [6] |
| Catalyst | 85% Phosphoric Acid (H₃PO₄) | [6] |
| Solvent | Toluene | [6] |
| Temperature | 90-100°C | [6] |
| Reaction Time | 10 hours (total) | [6] |
| Yield | 85% | [6] |
| Product Purity | Recrystallized, mp 134-135°C | [6] |
Table 1. Quantitative data for the improved Fischer synthesis of 3-methyl-5-nitroindole.
Reissert Indole Synthesis
The Reissert synthesis is another classical route that begins with an ortho-nitrotoluene derivative, which is condensed with diethyl oxalate in the presence of a base.[7] The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated.[7][8]
The mechanism starts with the deprotonation of the methyl group of o-nitrotoluene by a strong base (e.g., potassium ethoxide), followed by condensation with diethyl oxalate. The nitro group is then reduced to an amine, which undergoes intramolecular cyclization and dehydration to form the indole ring.[9]
Figure 2. General workflow for the Reissert Indole Synthesis.
Experimental Protocol: General Steps for Reissert Synthesis [7][8]
-
Condensation: o-Nitrotoluene is reacted with diethyl oxalate in the presence of a base like potassium ethoxide.
-
Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate is treated with a reducing agent, such as zinc dust in acetic acid or iron powder, to simultaneously reduce the nitro group and facilitate cyclization.[7][8]
-
Hydrolysis & Decarboxylation: The resulting indole-2-carboxylate ester can be hydrolyzed to the carboxylic acid, which is then decarboxylated by heating to yield the final indole product.[7]
| Parameter | Value | Reference |
| Starting Material | o-Nitrotoluene derivative | [7][8] |
| Base for Condensation | Potassium Ethoxide (KOEt) | [7] |
| Reducing Agent | Zinc in Acetic Acid (Zn/AcOH) | [7] |
| Final Step | Decarboxylation (Heat) | [7] |
| Typical Product | Substituted Indole | [7][8] |
Table 2. General conditions for the Reissert indole synthesis.
Chapter 2: Modern Synthetic Methods
Modern synthetic chemistry offers powerful, often catalytic, alternatives to classical methods, providing access to complex indoles with high efficiency and selectivity.
Larock Indole Synthesis
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[10] This method is highly valued for its tolerance of a wide range of functional groups and its ability to construct polysubstituted indoles in a single step.[10][11]
The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne coordination and migratory insertion. The resulting vinylpalladium intermediate undergoes an intramolecular cyclization where the aniline nitrogen displaces the palladium, which is then reductively eliminated to regenerate the Pd(0) catalyst and form the indole product.[10]
Figure 3. Catalytic cycle of the Larock Indole Synthesis.
General Reaction Conditions [10][12]
| Component | Typical Reagent/Condition | Reference |
| Aniline Substrate | o-Iodoaniline derivative | [10] |
| Alkyne | 2-5 equivalents of a disubstituted alkyne | [10] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [12] |
| Ligand | Triphenylphosphine (PPh₃) | [10] |
| Base | Potassium Carbonate (K₂CO₃) | [12] |
| Additive | Lithium Chloride (LiCl) | [10][12] |
| Solvent | DMF | [10] |
Table 3. Typical reagents and conditions for the Larock indole synthesis.
Hemetsberger Indole Synthesis
The Hemetsberger (or Hemetsberger-Knittel) synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5][13] While the reaction often provides good yields (typically >70%), its application can be limited by the stability and synthesis of the required azido starting material.[13]
The mechanism is believed to proceed through a nitrene intermediate, which is generated by the thermal extrusion of N₂ from the azide. The nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring, leading to the indole product.[13][14]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the nitration of indole-3-carboxaldehyde followed by the conversion of the resulting aldehyde to the target nitrile.
I. Chemical Reaction Overview
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde from indole-3-carboxaldehyde via electrophilic nitration.
-
Step 2: Synthesis of this compound from 5-nitroindole-3-carboxaldehyde.
Caption: Overall two-step synthesis pathway.
II. Experimental Protocols
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Sodium cyanide is highly toxic if ingested, inhaled, or in contact with skin. Handle with extreme caution and have a cyanide antidote kit available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.
-
All solvents are flammable. Keep away from ignition sources.
Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde
This protocol is adapted from established methods for the nitration of indole derivatives.
Materials:
-
Indole-3-carboxaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.
-
Slowly add a solution of 70% nitric acid in concentrated sulfuric acid dropwise via a dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 5-nitroindole-3-carboxaldehyde.
-
Dry the product under vacuum.
Characterization Data for 5-nitroindole-3-carboxaldehyde:
| Parameter | Value |
| Appearance | Yellow solid |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Melting Point | 310-312 °C |
Step 2: Synthesis of this compound
This protocol is a modification of known methods for converting aldehydes to nitriles.
Materials:
-
5-nitroindole-3-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a three-neck flask under a nitrogen or argon atmosphere.
-
Add anhydrous DMF to the flask, followed by the portion-wise addition of sodium hydride at 0 °C.
-
Add a solution of Tosylmethyl isocyanide (TosMIC) in DMF dropwise to the suspension.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of 5-nitroindole-3-carboxaldehyde in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 5-nitroindole-3-carboxaldehyde | C₉H₆N₂O₃ | 190.16 | Yellow Solid | 75-85 |
| This compound | C₁₀H₇N₃O₂ | 201.18 | Solid | 60-70 |
III. Workflow Diagram
Caption: Detailed experimental workflow.
Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 2-(5-nitro-1H-indol-3-yl)acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are intended to guide researchers in obtaining and interpreting high-quality NMR data for this and structurally related indole derivatives. This application note includes predicted spectral data, experimental procedures, and a workflow diagram to facilitate reproducible and accurate analysis.
Introduction
This compound is an indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The presence of a nitro group and a nitrile functionality can significantly influence the electronic and structural properties of the indole ring system. Accurate structural characterization is paramount for understanding its chemical reactivity and potential pharmacological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects in indole systems and data from related compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~11.5 - 12.0 | br s | - |
| H2 | ~7.8 - 8.0 | d | ~2.0 |
| H4 | ~8.4 - 8.6 | d | ~2.2 |
| H6 | ~7.9 - 8.1 | dd | ~9.0, 2.2 |
| H7 | ~7.6 - 7.8 | d | ~9.0 |
| CH₂ | ~4.0 - 4.2 | s | - |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~128 - 130 |
| C3 | ~108 - 110 |
| C3a | ~125 - 127 |
| C4 | ~118 - 120 |
| C5 | ~140 - 142 |
| C6 | ~115 - 117 |
| C7 | ~112 - 114 |
| C7a | ~138 - 140 |
| CH₂ | ~15 - 17 |
| CN | ~117 - 119 |
Experimental Protocol
This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents like acetone-d₆ or methanol-d₄ can be used, but may result in different chemical shifts.[1]
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
NMR Spectrometer: A 300-500 MHz NMR spectrometer equipped with a broadband probe.[1][2]
Sample Preparation
-
Weigh the appropriate amount of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆ with TMS) to the vial.
-
Vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 14 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Use the same locked and shimmed sample.
-
Set the following acquisition parameters (example for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024-4096 (or more, as needed for signal-to-noise)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (DMSO-d₆ at 39.52 ppm).[3]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols: 2-(5-nitro-1H-indol-3-yl)acetonitrile as a Versatile Synthetic Intermediate for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-nitro-1H-indol-3-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of novel anticancer agents. Its bifunctional nature, featuring a reactive nitrile group and a nitro group amenable to reduction, allows for diverse chemical modifications to generate libraries of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic intermediate in the development of c-Myc G-quadruplex binders, a promising class of anticancer therapeutics.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with a wide range of biological activities. The 5-nitro substitution on the indole ring serves as a key functional handle for further synthetic transformations and can also contribute to the biological activity of the final compounds. Specifically, this compound offers two primary points for chemical diversification: the nitrile group at the 3-position and the nitro group at the 5-position.
This intermediate is particularly relevant for the synthesis of compounds targeting the c-Myc oncogene. The c-Myc promoter contains a G-quadruplex (G4) DNA structure that is crucial for regulating its transcription.[1] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This application note will detail the synthetic pathways to convert this compound into potent c-Myc G-quadruplex binders and outlines the protocols for their biological evaluation.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
| Key Functional Groups | Indole, Nitrile, Nitro |
Synthetic Applications
This compound can be utilized in a variety of synthetic transformations to generate diverse molecular scaffolds. The primary reaction pathways involve modifications of the nitrile and nitro groups.
Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders
A key application of this intermediate is the synthesis of substituted 5-nitroindole derivatives that have been shown to bind to the c-Myc promoter G-quadruplex.[1] The synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by the introduction of a pyrrolidine-containing side chain.
Experimental Protocol 1: Synthesis of 2-(5-nitro-1H-indol-3-yl)ethan-1-amine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Dry tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (4 equivalents) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-(5-nitro-1H-indol-3-yl)ethan-1-amine, which can be used in the next step without further purification or purified by column chromatography.
Experimental Protocol 2: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative
Materials:
-
2-(5-nitro-1H-indol-3-yl)ethan-1-amine
-
N-Boc-3-pyrrolidinone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 2-(5-nitro-1H-indol-3-yl)ethan-1-amine (1 equivalent) and N-Boc-3-pyrrolidinone (1.2 equivalents) in DCM.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected pyrrolidine derivative.
-
Dissolve the purified product in DCM and add trifluoroacetic acid (10 equivalents) to remove the Boc protecting group.
-
Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the final pyrrolidine-substituted 5-nitroindole derivative as a TFA salt.
Biological Activity and Mechanism of Action
Derivatives synthesized from this compound have shown significant anticancer activity.[1] The primary mechanism of action for the pyrrolidine-substituted 5-nitroindoles is the binding to and stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene.
Quantitative Biological Data
The anticancer activity of synthesized 5-nitroindole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent anti-proliferative effects.
| Compound | HeLa IC₅₀ (µM)[1] |
| Derivative 5 | 5.08 ± 0.91 |
| Derivative 7 | 5.89 ± 0.73 |
These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[1]
Alternative Synthetic Transformations
Hydrolysis of the Nitrile Group to Form 5-Nitroindole-3-acetic Acid Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-nitroindole-3-acetic acid. This derivative can serve as a precursor for the synthesis of other bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) analogs and plant growth regulators.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suggested in vitro experimental assays for evaluating the biological activities of 2-(5-nitro-1H-indol-3-yl)acetonitrile. The protocols are based on established methodologies for assessing the anticancer and antimicrobial potential of novel chemical entities.
Introduction
This compound is a synthetic organic compound featuring an indole scaffold, a nitro group at the 5-position, and an acetonitrile moiety at the 3-position. The presence of the 5-nitroindole core is significant, as derivatives with this feature have demonstrated promising anticancer activities.[1][2][3] These compounds have been shown to target c-Myc G-quadruplexes, induce the production of reactive oxygen species (ROS), and trigger cell cycle arrest in cancer cells.[1][2] Furthermore, various indole derivatives have been recognized for their broad-spectrum antimicrobial properties.[4] The acetonitrile functional group may also contribute to the compound's biological profile, as related compounds like indole-3-acetonitrile have been investigated for their cytotoxic effects.[5]
Given the structural characteristics of this compound, this document outlines protocols for its preliminary in vitro evaluation as a potential anticancer and antimicrobial agent.
Application 1: In Vitro Anticancer Activity
Cell Viability and Cytotoxicity Assays
A primary step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 7.5 |
| A549 | Non-Small Cell Lung Cancer | 12.2 |
| MCF-7 | Breast Cancer | 15.8 |
| K-562 | Chronic Myelogenous Leukemia | 9.3 |
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Workflow for the MTT Cell Viability Assay.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is crucial to investigate whether the compound induces apoptosis (programmed cell death) and/or affects cell cycle progression.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Hypothesized Anticancer Signaling Pathway.
Application 2: In Vitro Antimicrobial Activity
The evaluation of antimicrobial activity is essential to determine the potential of this compound as an anti-infective agent. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Hypothetical MIC Values of this compound against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |
| Candida albicans (ATCC 90028) | Fungi (Yeast) | 32 |
-
Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for MIC Determination.
Disclaimer
The data presented in the tables are hypothetical and for illustrative purposes only. The protocols provided are general guidelines and may require optimization based on the specific cell lines, microbial strains, and laboratory conditions. It is essential to consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile and its analogs. The protocols are based on established chemical transformations and are intended to be a guide for researchers in medicinal chemistry and drug development.
Introduction
Indole-3-acetonitrile derivatives are significant scaffolds in medicinal chemistry, serving as building blocks for various therapeutic agents, including tryptamines and natural products.[1][2] The introduction of a nitro group at the 5-position of the indole ring can be a key modification for modulating the biological activity of these compounds, with some 5-nitroindole derivatives showing promise as anticancer agents by targeting G-quadruplex DNA.[3] This document outlines a common and effective synthetic route to prepare this compound and its analogs, starting from commercially available 5-nitroindole.
Synthetic Strategy Overview
The synthesis of this compound analogs can be efficiently achieved through a two-step process starting from a substituted 5-nitroindole. The general strategy involves:
-
Formylation of the indole ring at the C3 position: This is typically achieved via a Vilsmeier-Haack reaction to introduce a carboxaldehyde group.
-
Conversion of the aldehyde to the acetonitrile: This transformation can be accomplished in a one-pot reaction using sodium borohydride and sodium cyanide.
This approach allows for the synthesis of a variety of analogs by utilizing appropriately substituted starting indoles.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde
This protocol describes the formylation of 5-nitroindole at the C3 position.
Materials:
-
5-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (30% aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum to yield 5-nitro-1H-indole-3-carboxaldehyde.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol details the one-pot conversion of 5-nitro-1H-indole-3-carboxaldehyde to the target acetonitrile derivative.[1]
Materials:
-
5-Nitro-1H-indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Standard laboratory glassware and magnetic stirrer
-
Fume hood
Procedure:
WARNING: Sodium cyanide is a potent poison. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
-
To a solution of 5-nitro-1H-indole-3-carboxaldehyde in a mixture of methanol (MeOH) and formamide (NH₂CHO) (e.g., 1:1 v/v), add sodium cyanide (NaCN) in one portion.[1]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture.[1] The reaction may be exothermic.
-
After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
Data Presentation
The following table summarizes typical yields for the synthesis of indole-3-acetonitrile analogs from their corresponding indole-3-carboxaldehydes, demonstrating the efficiency of the one-pot conversion method.
| Entry | Starting Aldehyde | Product | Yield (%) |
| 1 | 4-Nitroindole-3-carboxaldehyde | 4-Nitroindole-3-acetonitrile | 88 |
| 2 | 4-Phenylindole-3-carboxaldehyde | 4-Phenylindole-3-acetonitrile | 89 |
| 3 | 4-Iodoindole-3-carboxaldehyde | 4-Iodoindole-3-acetonitrile | 88 |
| 4 | 4-Methoxyindole-3-carboxaldehyde | 4-Methoxyindole-3-acetonitrile | - |
| 5 | 4-Benzyloxyindole-3-carboxaldehyde | 4-Benzyloxyindole-3-acetonitrile | 89 |
Data adapted from a study on the one-step synthesis of indole-3-acetonitriles.[1]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic pathway for preparing this compound.
Caption: General synthetic scheme for this compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and key reagents for each major transformation.
Caption: Key reagents and transformations in the synthesis.
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening 2-(5-nitro-1H-indol-3-yl)acetonitrile for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of the novel compound, 2-(5-nitro-1H-indol-3-yl)acetonitrile, for its potential antimicrobial properties. The provided protocols are based on established methodologies for determining the efficacy of new chemical entities against a panel of clinically relevant microbial pathogens.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] The incorporation of a nitro group can further enhance the antimicrobial potential, as these moieties are known to be bioactivated to produce cytotoxic reactive nitrogen species.[4][5][6][7] This document outlines the screening protocols to evaluate the antimicrobial activity of this compound.
Data Presentation
All quantitative data from the antimicrobial screening assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| [Additional Organism] | [Strain ID] | [Appropriate Control] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 | ||||
| [Additional Organism] | [Strain ID] |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin (30 µg) | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | |||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin (10 µg) | |||
| Candida albicans | ATCC 90028 | Fluconazole (25 µg) | |||
| [Additional Organism] | [Strain ID] | [Appropriate Control] |
Experimental Protocols
Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely used technique for determining the MIC.[13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Positive control antibiotics
-
Sterile saline or broth
Protocol:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Also, include wells with a standard antibiotic as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[14][15]
Protocol:
-
Following the MIC determination, take an aliquot (typically 10 µL) from each well that shows no visible growth.[16]
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[17][18][19]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile filter paper disks
-
This compound solution of a known concentration
-
Positive control antibiotic disks
Protocol:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[20]
-
Allow the plate to dry for a few minutes.
-
Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Place a standard antibiotic disk as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential workflow for the antimicrobial screening of this compound.
Caption: Workflow for antimicrobial screening.
Hypothetical Signaling Pathway of Antimicrobial Action
This diagram proposes a potential mechanism of action for this compound, combining the known effects of nitroaromatic and indole compounds.
Caption: Hypothetical mechanism of action.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. darvashco.com [darvashco.com]
- 11. goums.ac.ir [goums.ac.ir]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. youtube.com [youtube.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration Determination [bio-protocol.org]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. asm.org [asm.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the nitration of indole-3-acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the nitration of indole-3-acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when nitrating indole-3-acetonitrile?
A1: The direct nitration of indole-3-acetonitrile is expected to yield a mixture of isomeric products. Based on studies of structurally similar compounds like indole-3-carbonitrile, the major products are typically the 6-nitro and 4-nitro isomers.[1] The electron-withdrawing nature of the acetonitrile group at the 3-position directs nitration to the benzene ring.
Q2: What are the common challenges encountered during the nitration of indole-3-acetonitrile?
A2: A primary challenge is the acidic instability of the indole ring, which can lead to polymerization or degradation under harsh acidic conditions, resulting in low yields and complex product mixtures.[2] Controlling the reaction temperature and the choice of nitrating agent are crucial to minimize these side reactions.
Q3: Are there alternative, milder nitrating agents that can be used?
A3: Yes, if traditional methods using nitric acid and sulfuric acid prove to be too harsh, milder, non-acidic nitrating agents can be employed. Reagents like benzoyl nitrate or ethyl nitrate have been used for the nitration of indoles.[2] Another alternative is the use of ammonium tetramethylnitrate with trifluoroacetic anhydride, which has been successful for the regioselective nitration of other indole derivatives.[3][4][5]
Q4: How can the different nitroindole-3-acetonitrile isomers be separated?
A4: The separation of the resulting nitroindole-3-acetonitrile isomers can typically be achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the isomers, but a gradient of ethyl acetate in hexane is a common starting point for separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Decomposition of the starting material due to harsh acidic conditions.[2] 2. Reaction temperature is too high, leading to side reactions. 3. Ineffective nitrating agent or conditions. | 1. Use a milder nitrating agent such as benzoyl nitrate or an ammonium nitrate/trifluoroacetic anhydride system.[2][3][4][5] 2. Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C). 3. Ensure the freshness of the nitrating agent and the dryness of the solvent. |
| Formation of a Dark, Tarry Mixture | Polymerization of the indole ring in the presence of strong acid.[2] | 1. Add the nitrating agent slowly to a cooled solution of indole-3-acetonitrile to control the exotherm. 2. Use a non-acidic nitrating system.[2][3][4][5] 3. Reduce the reaction time. |
| Complex Mixture of Products/Difficult Purification | 1. Formation of multiple nitro isomers. 2. Presence of dinitrated or other side products. | 1. Optimize the reaction conditions (temperature, reaction time, stoichiometry of the nitrating agent) to improve regioselectivity. 2. Use a less reactive nitrating agent. 3. Employ careful column chromatography with a shallow solvent gradient for better separation. |
| Product is Unstable During Workup or Purification | The nitroindole product may be sensitive to strong bases or acids used during the workup. | 1. Use a neutral workup procedure, for example, quenching the reaction with ice-water and extracting the product with an organic solvent. 2. Avoid strong acids or bases during extraction and purification. |
Experimental Protocols
Protocol 1: General Procedure for Nitration using Nitric Acid/Sulfuric Acid (Caution: Highly Corrosive and Exothermic)
This protocol is a general guideline based on the nitration of similar indole derivatives and should be optimized for indole-3-acetonitrile.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled (0 °C) concentrated sulfuric acid with stirring. Keep the mixture cooled in an ice bath.
-
Reaction Setup: Dissolve indole-3-acetonitrile (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of indole-3-acetonitrile over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers.
Data Presentation: Expected Product Distribution
The following table summarizes the expected regioselectivity based on the nitration of the closely related indole-3-carbonitrile.[1] Actual yields for indole-3-acetonitrile may vary and require experimental optimization.
| Product Isomer | Expected Predominance |
| 6-Nitroindole-3-acetonitrile | Major Product |
| 4-Nitroindole-3-acetonitrile | Minor Product |
| Other Isomers (e.g., 5-nitro, 7-nitro) | Possible in smaller quantities |
Visualizations
Caption: General experimental workflow for the nitration of indole-3-acetonitrile.
Caption: Troubleshooting decision tree for the nitration of indole-3-acetonitrile.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Indole Derivatives
Welcome to our technical support center for the purification of polar indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My polar indole derivative is not retained on a C18 reversed-phase column and elutes in the void volume. What can I do?
A1: This is a common issue due to the high polarity of your compound. Here are several strategies to address this:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with a more polar surface chemistry, which enhances the retention of polar analytes compared to standard C18 columns.
-
Employ a 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "phase collapse" in highly aqueous mobile phases. Use a column specifically designed for use in 100% aqueous conditions.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar molecules.[1][2]
-
Try Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties, providing multiple mechanisms for retention.[3][4]
Q2: I am observing peak tailing or broad peaks for my basic indole derivative on a silica column. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds on silica gel is often caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can help to saturate the acidic silanol sites and improve peak shape. A common starting point is 0.1-1% TEA in your eluent.
-
Use a Deactivated Silica Gel: Employing a deactivated or end-capped silica gel can reduce the number of free silanol groups available for strong interactions.
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded phase like an amino-propyl column.
Q3: My indole derivative seems to be degrading on the silica gel column. How can I confirm this and what are the alternative purification methods?
A3: To confirm instability on silica, you can perform a simple test: spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots or streaking that wasn't present initially, your compound is likely degrading.
For purification of unstable compounds:
-
Use a Less Acidic Stationary Phase: As mentioned, alumina or florisil can be good alternatives to silica gel.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a gentle and effective purification method that avoids interaction with stationary phases.
Q4: I am struggling to find a suitable solvent system for the recrystallization of my highly polar indole derivative.
A4: Finding the right solvent for recrystallization can be challenging for polar compounds. Here are some tips:
-
"Like Dissolves Like": Start with polar solvents. Good single solvents to try for polar indoles include ethanol, methanol, and water.[5]
-
Mixed Solvent Systems: If a single solvent doesn't work well, a mixed solvent system is often effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, allow it to cool slowly. Common pairs include methanol/water, ethanol/water, or acetone/hexane.[5]
-
Salt Formation: If your indole derivative has a basic handle, you can try forming a salt (e.g., hydrochloride or sulfate) which may have different solubility properties and be easier to crystallize.[5]
Troubleshooting Guides
Chromatography
Problem: Double peaks or peak splitting in HPLC.
| Possible Cause | Troubleshooting Step |
| Co-elution of isomers or impurities | Analyze the fractions by mass spectrometry to determine if the peaks correspond to different compounds or isomers. |
| Poor column equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before injection. HILIC columns may require longer equilibration times. |
| Injection solvent mismatch | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume. |
| Column void or blockage | Try a different column to see if the problem persists. If the issue is resolved, the original column may be damaged. |
| On-column degradation | As discussed in the FAQs, test for compound stability on the stationary phase. |
Problem: Compound is irreversibly retained on the column.
| Possible Cause | Troubleshooting Step |
| Compound is too polar for the chosen normal-phase system | Increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even water may be necessary. A common aggressive solvent system for highly polar compounds is 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[6] |
| Compound is precipitating on the column | Ensure the sample is fully dissolved in the injection solvent. You may need to use a stronger loading solvent and a smaller injection volume. |
| Strong ionic interactions with the stationary phase | For ionizable compounds, adjust the pH of the mobile phase to suppress ionization. For basic compounds on silica, adding a basic modifier can help. |
Recrystallization
Problem: Oiling out instead of crystallization.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is too high. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Try using a more dilute solution. |
| The compound has a low melting point. | If the melting point of your compound is lower than the boiling point of the solvent, it may melt before it dissolves. Choose a lower-boiling solvent. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Data Presentation
The following tables provide representative data for the purification of indole and its derivatives. Note that optimal conditions will vary depending on the specific derivative.
Table 1: Recrystallization of Indole
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Methanol/Water (3:2) | >80 | >99 | >75 | [4] |
| n-Hexane | 73.3 | 99.5 | 57.5 | [7][8] |
Table 2: Purification of Indole from Wash Oil via a Multi-Step Process
| Purification Step | Indole Purity (wt%) | Indole Yield (%) | Reference |
| Wash Oil (Initial) | 5.75 | 100 | [9][10] |
| After Methanol Extraction & n-Hexane Re-extraction | 73.3 | 79.1 | [9][10] |
| After Solute Crystallization | 99.5 | 45.5 (based on initial wash oil) | [7][11] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Indole Derivative
-
Stationary Phase Selection: Choose an appropriate stationary phase. For moderately polar indoles, silica gel is a good starting point. For highly polar or basic indoles, consider using alumina or an amino-propyl bonded phase.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
Aim for an Rf value of 0.2-0.3 for your target compound.
-
For polar compounds, start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
A common solvent system for polar compounds is methanol in dichloromethane.[12]
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the column with the initial, least polar mobile phase.
-
Ensure the column is packed evenly without any cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution of your compound using TLC.
-
Combine the fractions containing your pure product and evaporate the solvent.
-
Protocol 2: HILIC Purification of a Highly Polar Indole Derivative
-
Column and System Preparation:
-
Use a dedicated HILIC column (e.g., bare silica, amino, or zwitterionic phase).
-
Ensure the HPLC system is free of non-volatile buffers from previous reversed-phase separations.
-
-
Mobile Phase Preparation:
-
The mobile phase typically consists of a high percentage of a water-miscible organic solvent (usually acetonitrile) and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
A typical starting condition is 95% acetonitrile and 5% aqueous buffer.
-
-
Column Equilibration:
-
Equilibrate the HILIC column with the initial mobile phase for an extended period (at least 30 minutes) to ensure a stable water layer on the stationary phase.[2]
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength (i.e., high organic content). Injecting a sample dissolved in a high concentration of water can lead to poor peak shape.[13]
-
-
Gradient Elution:
-
A typical HILIC gradient involves increasing the percentage of the aqueous component over time to elute the retained polar compounds.
-
-
Post-Run Wash and Storage:
-
After the analysis, wash the column with a mobile phase of intermediate polarity (e.g., 50:50 acetonitrile/water) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer, often a high concentration of organic solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of polar indole derivatives.
Caption: Simplified PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by indole derivatives.[14][15]
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of certain indole derivatives.[16][17][18]
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to set up and run a flash chromatography column. [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic route.
Route 1: From 5-Nitroindole via 5-Nitrograramine
This common two-step route involves the Mannich reaction to form 5-nitrogramine, followed by cyanation.
Question: My Mannich reaction to form 5-nitrogramine is giving a low yield. What are the possible causes and solutions?
Answer: Low yields in the Mannich reaction for gramine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. The reaction of 5-nitroindole with formaldehyde and dimethylamine is typically conducted at room temperature or with gentle heating.
-
Side Reactions: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization. While the Mannich reaction is often acid-catalyzed, using a milder acid like acetic acid is recommended.[1]
-
Reagent Quality: Ensure the formaldehyde and dimethylamine solutions are of good quality and appropriate concentration.
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Control Temperature: Avoid excessive heating which can promote side reactions.
-
pH Adjustment: Use a weak acid catalyst like acetic acid to avoid polymerization.[1]
-
Reagent Verification: Use fresh, high-quality reagents.
Question: The cyanation of 5-nitrogramine is resulting in a complex mixture of products and a low yield of the desired acetonitrile.
Answer: The displacement of the dimethylamino group by cyanide can be challenging. Several issues could be at play:
-
Incomplete Quaternization (if applicable): For the dimethylamino group to be a good leaving group, it often needs to be quaternized with an alkylating agent (e.g., methyl iodide). If this step is inefficient, the subsequent displacement will be poor.
-
Side Reactions with Cyanide: Cyanide is a strong nucleophile and base. It can potentially react at other sites or promote elimination reactions.
-
Reduction of the Nitro Group: Some reaction conditions, especially with certain reducing agents present as impurities, could lead to the reduction of the nitro group to an amino group or other intermediates.[2][3] Nitroaromatic compounds are susceptible to reduction by various metals and hydrogenation.[4]
-
Decomposition of Starting Material or Product: The 5-nitroindole scaffold may have limited stability under harsh reaction conditions (e.g., high temperatures, strong bases).
Troubleshooting Steps:
-
Quaternization: If not already part of your protocol, consider converting the gramine to its quaternary ammonium salt before reacting with cyanide. This makes the dimethylamino group a much better leaving group.
-
Cyanide Source and Solvent: Use a well-solubilized cyanide salt (e.g., NaCN or KCN in a polar aprotic solvent like DMSO or DMF). The use of phase-transfer catalysts can also be beneficial.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Question: I am observing a significant amount of a byproduct that I suspect is 5-amino-2-(1H-indol-3-yl)acetonitrile. How can I prevent this?
Answer: The formation of the 5-amino derivative indicates that the nitro group is being reduced during the synthesis. This is a common side reaction with nitroaromatic compounds.[5][6][7]
Troubleshooting Steps:
-
Purify Reagents: Ensure that your solvents and reagents are free from metallic impurities that can catalyze reduction.
-
Avoid Reductive Conditions: Be cautious with any reagents that could have reducing properties. For example, some grades of sodium cyanide may contain impurities that can act as reducing agents.
-
Alternative Cyanide Sources: Consider using trimethylsilyl cyanide (TMSCN) as a cyanide source, which can sometimes offer milder reaction conditions.
Route 2: From 5-Nitroindole-3-carboxaldehyde
This route involves the conversion of the aldehyde to the acetonitrile, often in a one-pot reaction.
Question: The conversion of 5-nitroindole-3-carboxaldehyde to the acetonitrile is giving me a significant amount of 5-nitroindole as a byproduct. How can I minimize this?
Answer: The formation of 5-nitroindole suggests a side reaction where the formyl group is cleaved. This can happen under certain reaction conditions. A similar synthesis starting from 4-nitroindole-3-carboxaldehyde also reported the formation of 4-nitroindole as a byproduct.[8]
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. A study on a similar transformation found that a mixture of MeOH and formamide gave a higher yield of the desired acetonitrile and less of the dearomatized byproduct compared to MeOH alone.[8]
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the reducing agent (e.g., NaBH4) used in some one-pot procedures might contribute to side reactions.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Over-refluxing or extended reaction times might promote the degradation of the starting material or product.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Column chromatography on silica gel is a common and effective method for purifying indole derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. For nitro-containing compounds, it's important to be aware that they can sometimes be sensitive to acidic or basic conditions, so using a neutral silica gel is advisable. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective final purification step.
Q2: Are there any specific safety precautions I should take when working with cyanide reagents?
A2: Yes, working with cyanide salts (e.g., NaCN, KCN) or TMSCN is extremely hazardous. Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for compatibility with the solvents being used).
-
Never acidify a solution containing cyanide, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its administration.
-
All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.
Q3: Can the nitro group on the indole ring be sensitive to acidic or basic conditions?
A3: The nitroaromatic group is generally stable to a range of acidic and basic conditions.[5] However, under strongly basic conditions, some nitro-containing compounds can form colored Meisenheimer complexes or undergo other reactions. In strongly acidic conditions, the indole ring itself can be prone to polymerization. Therefore, it is best to use moderately acidic or basic conditions when possible and to neutralize the reaction mixture during workup.
Q4: My final product appears to be degrading upon storage. What are the recommended storage conditions?
A4: Nitro-containing organic compounds can be sensitive to light and heat. It is recommended to store this compound in a cool, dark place, preferably in an amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of a 4-Nitroindole-3-acetonitrile Analogue
| Entry | Solvent System (v/v) | Yield of Acetonitrile (%) | Yield of 4-Nitroindole (%) |
| 1 | MeOH | 36 | 53 |
| 2 | MeOH-MeNHCHO (1:1) | 52 | 27 |
| 3 | MeOH-DMF (1:1) | 62 | 31 |
| 4 | NH2CHO | 61 | 6 |
| 5 | MeOH-NH2CHO (1:1) | 88 | 2 |
| 6 | MeOH-NH2CHO (1:7) | 69 | 9 |
Data adapted from a study on the synthesis of 4-nitroindole-3-acetonitrile and may serve as a starting point for optimization.[8]
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrograramine (Mannich Reaction)
-
To a solution of 5-nitroindole in a suitable solvent (e.g., acetic acid), add an aqueous solution of dimethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of formaldehyde while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-nitrogramine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound from 5-Nitrograramine
Safety First: This reaction involves a cyanide salt and must be performed with extreme caution in a fume hood with all necessary safety measures in place.
-
Dissolve 5-nitrogramine in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium or potassium cyanide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer multiple times with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot Synthesis from 5-Nitroindole-3-carboxaldehyde
-
Dissolve 5-nitroindole-3-carboxaldehyde in a mixture of methanol and formamide.[8]
-
Add sodium borohydride (NaBH4) in portions at room temperature and stir for about 1 hour.
-
Add sodium cyanide (NaCN) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After cooling, add brine to the reaction mixture and extract with an organic solvent (e.g., a mixture of methanol and chloroform).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow via the Gramine intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. Step and redox efficient nitroarene to indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03258A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Cyanide Poisoning | 5-Minute Emergency Consult [emergency.unboundmedicine.com]
Validation & Comparative
Structural Elucidation of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 2-(5-nitro-1H-indol-3-yl)acetonitrile and contrasts it with alternative spectroscopic methods.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The title compound, this compound, is an indole derivative with potential applications in drug discovery. Accurate structural information is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry. While a specific crystal structure for this compound is not yet publicly available, the structural parameters of closely related indoleacetonitrile derivatives have been successfully elucidated using this method, providing a strong precedent for its application.[2][3]
Experimental Protocol: X-ray Diffraction Analysis
The general procedure for the structural determination of an indoleacetonitrile derivative by X-ray crystallography involves the following key steps:
-
Crystallization: Single crystals of the compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol).[2]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[4]
Representative Crystallographic Data
The following table summarizes typical crystallographic data obtained for indoleacetonitrile derivatives, which can be expected to be similar for this compound.
| Parameter | Representative Value for an Indoleacetonitrile Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3971 (17) |
| b (Å) | 11.237 (2) |
| c (Å) | 9.979 (2) |
| β (˚) | 104.82 (3) |
| Volume (ų) | 910.2 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.715 |
| R-factor (%) | ~4-7 |
Note: Data presented is for 2-(4-Bromo-1H-indol-3-yl)acetonitrile and serves as a representative example.[2]
Alternative and Complementary Validation Methods
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques are essential for confirming the identity and purity of the compound in solution and for providing complementary structural information.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6][7]
-
¹H-NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C-NMR: Reveals the number of different types of carbon atoms in the molecule.
Experimental Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the NMR spectra are recorded on a spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: A small amount of the solid sample is typically analyzed as a KBr pellet or a thin film.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: A small amount of the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Comparison of Structural Validation Techniques
The choice of analytical technique depends on the specific information required. The following table and diagram provide a comparison of the primary methods for the structural validation of this compound.
| Technique | Information Provided | Sample State | Destructive? | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles | Solid | No | Unambiguous structure determination | Requires suitable single crystals; solid-state structure may differ from solution |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation | Solution | No | Provides detailed structural information in solution | Can be complex to interpret for large molecules |
| IR Spectroscopy | Presence of functional groups | Solid/Liquid | No | Quick and simple method for functional group analysis | Provides limited information on the overall structure |
| Mass Spectrometry | Molecular weight and elemental composition | Gas/Solution | Yes | High sensitivity and accuracy for molecular formula determination | Does not provide information on stereochemistry or connectivity |
References
- 1. 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile | 120627-50-1 | Benchchem [benchchem.com]
- 2. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. news-medical.net [news-medical.net]
- 7. quora.com [quora.com]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxicity of 5-Nitroindole Derivatives in Cancer Cell Lines
A notable gap in current research is the absence of publicly available data on the specific cytotoxicity of 2-(5-nitro-1H-indol-3-yl)acetonitrile across different cancer cell lines. To provide valuable context for researchers in oncology and drug development, this guide offers a comparative overview of the cytotoxic profiles of structurally related 5-nitroindole compounds, for which experimental data have been published.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties. The addition of a nitro group at the 5-position of the indole ring is a common strategy to enhance the cytotoxic potential of these molecules. This guide synthesizes available data on various 5-nitroindole derivatives, presenting their activity against a range of cancer cell lines and detailing the experimental methodologies used for their evaluation.
Cytotoxicity Data of 5-Nitroindole Analogs
The following table summarizes the in vitro cytotoxic activity of several 5-nitroindole derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cell growth.
| Compound Class | Specific Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindoles | Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |
| Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] | |
| 5-Nitroindole-2,3-dione-3-thiosemicarbazones | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-Small Cell Lung Cancer) | <0.01 (log10GI50 < -8.00) | [2] |
| HL-60(TB) (Leukemia) | 0.50 (log10GI50 -6.30) | [2] | ||
| MOLT-4 (Leukemia) | 0.66 (log10GI50 -6.18) | [2] |
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above involved established in vitro assays. Understanding these methodologies is crucial for the interpretation and comparison of the data.
1. Sulforhodamine B (SRB) Assay
This assay, utilized in the study of 5-nitroindole-2,3-dione-3-thiosemicarbazones, is a cell density-based assay.[2]
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations for a specified period.
-
Fixation: Following treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the Sulforhodamine B dye, which binds to basic amino acids of cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured spectrophotometrically, which is proportional to the total cellular protein mass and, therefore, to the cell number.
2. Alamar Blue (Resazurin) Assay
This assay was employed to determine the cytotoxicity of pyrrolidine-substituted 5-nitroindoles.[1]
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Reagent Addition: After the incubation period, Alamar Blue reagent (resazurin) is added to the cell culture medium.
-
Metabolic Conversion: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measurement: The fluorescence or absorbance is measured. The signal intensity is proportional to the number of viable cells.
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Though not the primary assay in the highlighted studies, the MTT assay is a widely used method for assessing cell viability and cytotoxicity and is relevant to the broader field of indole derivatives' anticancer evaluation.
-
Cell Plating and Treatment: Cells are cultured in 96-well plates and exposed to the test compounds.
-
MTT Addition: MTT reagent is added to the wells.
-
Formazan Formation: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in cytotoxicity testing and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Studies on some 5-nitroindole derivatives suggest that their anticancer effects may be linked to the induction of cell cycle arrest and an increase in intracellular reactive oxygen species (ROS).[1]
Caption: Postulated signaling pathway for certain 5-nitroindole derivatives.
References
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(5-nitro-1H-indol-3-yl)acetonitrile analogs and related indole derivatives with potential as anticancer agents. The information is compiled from various studies to highlight the key structural features influencing cytotoxic activity.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. While a systematic SAR study on a series of this compound analogs is not extensively available in the public domain, analysis of related 5-nitroindole and indole-3-acetonitrile derivatives allows for the deduction of key trends. The 5-nitro group is a common feature in many biologically active indole compounds, often contributing to their cytotoxic properties. The acetonitrile moiety at the C3 position is also a crucial pharmacophore.
The following table summarizes the cytotoxic activity of various substituted indole derivatives against different cancer cell lines. This data, gathered from multiple sources, provides insights into how modifications to the indole scaffold affect anticancer efficacy.
Table 1: Cytotoxicity of Substituted Indole Analogs
| Compound ID | Structure | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀, µM) | Key Structural Features & SAR Insights |
| 1 | 2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile | Not specified | Not specified | Structurally similar to the target compound. The N-benzyl group introduces lipophilicity. The position of the acetonitrile group is at C4 instead of C3. |
| 2 | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung), HL-60(TB) (Leukemia), MOLT-4 (Leukemia) | <0.01 (GI₅₀), 0.50 (GI₅₀), 0.66 (GI₅₀) | 5-nitroindole core. The morpholinomethyl group at N1 and the substituted thiosemicarbazone at C3 contribute significantly to the high potency.[1] |
| 3 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | 5.08 | The pyrrolidine substitution on the 5-nitroindole scaffold is crucial for its activity as a c-Myc G-quadruplex binder.[2] |
| 4 | 3-[4-(Dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | 60 human tumor cell lines (average) | 0.38 - 7.91 (GI₅₀) | N-methylation of the indole and the 4-(dimethylamino)phenyl group at the acrylonitrile moiety enhance anticancer activity.[3] |
| 5 | 2-Aryl-2-(3-indolyl)acetohydroxamic acids | HeLa (Cervical), MCF-7 (Breast) | Submicromolar | The acetohydroxamic acid moiety at C3 is a key feature. Substitution on the indole benzene ring was generally not tolerated.[4] |
| 6 | N-(2-methyl-indol-1H-5-yl)-4-nitrobenzenesulfonamide | MOLT-3 (Leukemia) | 2.04 | A bisindole with a 4-nitro substituent on the benzene sulfonamide ring showed high potency.[5] |
Key SAR Observations:
-
5-Nitro Group: The presence of a nitro group at the 5-position of the indole ring is a common feature in potent anticancer indole derivatives.[1][2]
-
N1-Substitution: Modification at the N1 position of the indole ring, such as with a benzyl or methyl group, can significantly influence activity, likely by altering lipophilicity and/or steric interactions with the target.[3]
-
C3-Side Chain: The nature of the substituent at the C3 position is critical. While this guide focuses on the acetonitrile moiety, other groups like substituted thiosemicarbazones and acetohydroxamic acids have demonstrated potent cytotoxicity.[1][4]
-
Substitution on the Acrylonitrile Moiety: For indole acrylonitrile derivatives, substitutions on the phenyl ring of the acrylonitrile side chain can dramatically impact activity, with electron-donating groups like dimethylamino showing a positive effect.[3]
Experimental Protocols
General Synthesis of this compound Analogs
A representative synthesis for 2-(indol-3-yl)acetonitrile derivatives can be adapted from established methods. A common route involves the reaction of an appropriately substituted indole with chloroacetonitrile or the conversion of an indole-3-carboxaldehyde.
Example Synthetic Route (from Indole-3-carboxaldehyde):
-
Reduction and Formation of the Intermediate: To a solution of the starting 5-nitroindole-3-carboxaldehyde in a mixture of methanol and formamide, sodium borohydride is added. The mixture is stirred at room temperature.
-
Cyanation: Sodium cyanide is then added to the reaction mixture, and the solution is refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched with brine and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.[6]
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for different analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) dissolved in a suitable solvent (like DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[7][8][9][10][11]
Signaling Pathway
Indole derivatives, including those with a nitro group, have been shown to exert their anticancer effects by modulating various cellular signaling pathways. A key pathway frequently implicated is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole analogs.
The diagram illustrates that growth factors activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt then activates mTORC1, a key regulator of cell growth and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. This compound analogs and other indole derivatives can inhibit key components of this pathway, such as PI3K, Akt, and mTOR, thereby suppressing cancer cell growth.
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Purity Assessment of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Comparative Guide Using HPLC-MS
The purity of pharmaceutical intermediates is a critical factor that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] For intermediates like 2-(5-nitro-1H-indol-3-yl)acetonitrile, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a premier analytical technique, offering the high sensitivity and specificity required to separate, identify, and quantify the target compound and any process-related or degradation impurities.[1][2]
This guide provides a detailed comparison of three hypothetical batches of this compound, outlining the experimental protocol for purity determination by HPLC-MS and presenting the data in a clear, comparative format for researchers and drug development professionals.
Experimental Protocol: HPLC-MS Analysis
A validated, selective, and sensitive HPLC-MS method is essential for the simultaneous detection and quantitation of this compound and its potential impurities.[3] The following protocol is a representative method developed for this purpose.
1. Sample Preparation:
-
Accurately weigh 1.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitoring at 280 nm.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V.
-
Source Temperature: 120°C.[3]
-
Desolvation Temperature: 350°C.[3]
-
Desolvation Gas Flow: 600 L/hr.
Comparative Purity Data
The following table summarizes the HPLC-MS analysis results for three different batches of this compound. Purity is determined by the percent peak area method. The expected molecular weight of the target compound is approximately 201.18 g/mol , corresponding to an [M+H]⁺ ion at m/z 202.19.
| Batch ID | Compound/Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (%) | Identification |
| Batch A | This compound | 10.2 | 202.19 | 99.85 | Product |
| Impurity 1 | 8.5 | 157.15 | 0.08 | Unidentified | |
| Impurity 2 | 12.1 | 218.17 | 0.07 | Unidentified | |
| Batch B | This compound | 10.2 | 202.19 | 98.95 | Product |
| Impurity 3 | 7.4 | 175.12 | 0.85 | Potential Starting Material | |
| Impurity 1 | 8.5 | 157.15 | 0.15 | Unidentified | |
| Impurity 4 | 11.5 | 202.19 | 0.05 | Isomeric Impurity | |
| Batch C | This compound | 10.2 | 202.19 | 99.20 | Product |
| Impurity 5 | 9.8 | 218.16 | 0.65 | Potential Oxidation Product | |
| Impurity 1 | 8.5 | 157.15 | 0.10 | Unidentified | |
| Impurity 2 | 12.1 | 218.17 | 0.05 | Unidentified |
Analysis:
-
Batch A demonstrates the highest purity at 99.85%, with only trace levels of unidentified impurities.
-
Batch B shows a lower purity of 98.95% and contains a significant impurity (0.85%) suspected to be a residual starting material from the synthesis process. The presence of an isomeric impurity is also noted.
-
Batch C has a purity of 99.20% but is distinguished by the presence of a potential oxidation product, suggesting possible degradation due to improper storage or handling.
Experimental Workflow Visualization
The logical flow of the purity assessment process, from sample handling to final data analysis, is crucial for ensuring reproducible and reliable results.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 2-(5-nitro-1H-indol-3-yl)acetonitrile and related heterocyclic compounds, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.
While direct experimental data for this compound is limited in the public domain, this guide draws upon published data for structurally similar 5-nitroindole derivatives and compares their performance against other key heterocyclic scaffolds—benzimidazoles, pyrazoles, and quinolines—in anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity: A Comparative Analysis
The anticancer potential of various heterocyclic compounds is a significant area of research. Substituted 5-nitroindoles have demonstrated notable cytotoxic effects against cancer cell lines. In a comparative context, benzimidazole derivatives are also well-established as potent anticancer agents.[1]
Table 1: Comparative in vitro Anticancer Activity of 5-Nitroindole and Benzimidazole Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole | 1-Methyl-5-nitro-1H-indole derivative (Compound 5) | HeLa | 5.08 ± 0.91 | [2] |
| 5-Nitroindole | 1-Methyl-5-nitro-1H-indole derivative (Compound 7) | HeLa | 5.89 ± 0.73 | [2] |
| Benzimidazole | 2-substituted benzimidazole (Compound 2) | HCT-116 | 16.2 ± 3.85 (µg/mL) | [3] |
| Benzimidazole | 2-substituted benzimidazole (Compound 4) | MCF-7 | 8.86 ± 1.10 (µg/mL) | [3] |
| Benzimidazole | 2-phenoxymethylbenzimidazole (Compound 17) | - (DNA Topo I inhibition) | 14.1 | [1] |
| Benzimidazole | 4,5,6,7-tetraiodobenzimidazole (TIBI) | - (CK2 inhibition) | 0.023 | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and units (µM vs. µg/mL).
A common mechanism of action for many anticancer compounds is the induction of apoptosis. The following diagram illustrates a simplified, generalized pathway.
Caption: Generalized signaling cascade for anticancer agent-induced apoptosis.
Anti-inflammatory Activity: A Comparative Overview
Indole-3-acetonitrile derivatives have been investigated for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[4] Pyrazole derivatives are also recognized for their significant anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes.[5]
Table 2: Comparative in vitro Anti-inflammatory Activity of Indoleacetonitrile and Pyrazole Derivatives
| Compound Class | Specific Compound | Assay | IC50 (µM) | Reference |
| Indoleacetonitrile | 2-(7-hydroxy-1-methyl-1H-indol-3-yl)acetonitrile (Compound 2k) | NO Production Inhibition | Not specified | [4] |
| Indoleacetonitrile | N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Leukocyte Migration Inhibition | Not applicable (59% inhibition at 10 mg/kg) | [6][7] |
| Pyrazole | Diaryl pyrazole derivative (Compound 190a) | COX-2 Inhibition | 0.017 ± 0.001 | [8] |
| Pyrazole | Diaryl pyrazole derivative (Compound 190b) | COX-1 Inhibition | 0.012 ± 0.001 | [8] |
| Pyrazoline | Substituted pyrazoline (Compound 2g) | Lipoxygenase Inhibition | 80 | [5] |
The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Caption: Workflow for determining nitric oxide inhibition using the Griess assay.
Antimicrobial Efficacy: A Comparative Perspective
While specific data for 5-nitro-3-phenyliminoindol-2(3H)-ones show activity against Gram-positive bacteria, there is a general lack of extensive antimicrobial data for this compound.[9] In contrast, quinoline derivatives are well-documented for their broad-spectrum antibacterial activity.[10][11]
Table 3: Comparative Antibacterial Activity of Indole and Quinoline Derivatives
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole | 5-nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Activity observed | [9] |
| Quinoline | Quinolone coupled hybrid (Compound 5d) | S. aureus | 0.125 - 8 | [10] |
| Quinoline | Quinolone coupled hybrid (Compound 5d) | E. coli | 0.125 - 8 | [10] |
| Quinoline | Hydroxyimidazolium hybrid (Compound 7b) | S. aureus | 2 | [12] |
| Quinoline | Hydroxyimidazolium hybrid (Compound 7b) | M. tuberculosis H37Rv | 10 | [12] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
This assay measures nitrite, a stable product of nitric oxide, in cell culture media.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat with test compounds for 1 hour, then stimulate with lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[4]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparison of different synthetic routes for 2-(5-nitro-1H-indol-3-yl)acetonitrile
A comprehensive guide comparing various synthetic strategies for the production of 2-(5-nitro-1H-indol-3-yl)acetonitrile, a key intermediate in the development of various pharmacologically active compounds. This document provides a detailed analysis of three primary synthetic routes, complete with experimental data, protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of tryptamine derivatives and other complex heterocyclic structures with potential therapeutic applications. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide compares three distinct synthetic pathways to this compound, starting from readily available precursors: 5-nitroindole, 5-nitroindole-3-carboxaldehyde, and indole. Each route is evaluated based on reaction efficiency, step economy, and reagent accessibility.
Route 1: Synthesis from 5-Nitroindole via 5-Nitrogranine
This classical approach involves the introduction of the acetonitrile moiety at the C3 position of 5-nitroindole through a two-step process: a Mannich reaction to form the intermediate 5-nitrogranine, followed by nucleophilic substitution with a cyanide salt.
Experimental Data
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Vilsmeier-Haack formylation of 5-nitroindole | POCl₃, DMF | - | - | - | ~60 |
| 1b | Reductive amination of 5-nitroindole-3-carboxaldehyde | Dimethylamine (40% aq.), NaBH₄ | - | Room Temp | 24 | - |
| 2 | Cyanation of 5-nitrogranine | NaCN or KCN | DMF or DMSO | 80-100 | 2-4 | 80-90 (estimated) |
Note: The yield for the cyanation of 5-nitrogranine is an estimation based on typical conversions of gramine derivatives to indole-3-acetonitriles.
Experimental Protocol
Step 1a: Synthesis of 5-nitroindole-3-carboxaldehyde The synthesis of the intermediate 5-nitroindole-3-carboxaldehyde can be achieved via a Vilsmeier-Haack reaction starting from 5-nitro-1H-indole[1].
Step 1b: Synthesis of 5-Nitrogranine (N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine) To a solution of 5-nitroindole-3-carboxaldehyde, three equivalents of a 40% aqueous dimethylamine solution are added[1]. The reaction mixture is stirred, followed by the portion-wise addition of sodium borohydride (NaBH₄). The reaction is allowed to proceed for 24 hours at room temperature. After completion, excess NaBH₄ is filtered off, and the solvent is evaporated. The resulting solid is treated with deionized water and extracted with dichloromethane. The organic phase is then evaporated under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography[1].
Step 2: Synthesis of this compound 5-Nitrogranine is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium cyanide or potassium cyanide is added, and the mixture is heated to 80-100 °C for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Workflow Diagram
References
Safety Operating Guide
Safe Disposal of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(5-nitro-1H-indol-3-yl)acetonitrile, a compound that requires careful handling due to its chemical structure.
Hazard Profile Overview
Core Principles of Disposal
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] The recommended procedure is to engage a professional hazardous waste disposal service.[1]
Operational Plan: Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[3]
-
Eye Protection: Safety glasses or splash goggles.[3]
-
Lab Coat: A standard laboratory coat.[3]
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.[4]
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container.[5][4] The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE," the chemical name "this compound," and the date collection began.[4]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Storage of Chemical Waste:
-
Ventilation: Store the sealed waste container in a cool, dry, and well-ventilated area.[5][1]
-
Ignition Sources: Keep the storage area away from heat, sparks, and open flames.[6]
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.[5]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[7][4]
-
Documentation: Complete any required waste pickup forms as per your institution's procedures.[7]
5. Spill Management: In the event of a small spill:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[3] For large spills, evacuate the area and contact your institution's emergency response team.[3]
Quantitative Data Summary
Since specific quantitative data for this compound is not available, the following table summarizes key hazard information for related compounds to inform safe handling and disposal.
| Property | Acetonitrile | General Nitro Compounds |
| Primary Hazards | Flammable, toxic (oral, dermal, inhalation), eye irritant.[6] | Potentially explosive, especially with multiple nitro groups.[7] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[8] | Professional hazardous waste disposal.[7] |
| PPE | Gloves, safety glasses, lab coat, fume hood.[3] | Standard laboratory PPE, with careful handling to avoid shock or friction.[7] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. solvent-recyclers.com [solvent-recyclers.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. astate.edu [astate.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 6. fishersci.fr [fishersci.fr]
- 7. essr.umd.edu [essr.umd.edu]
- 8. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
